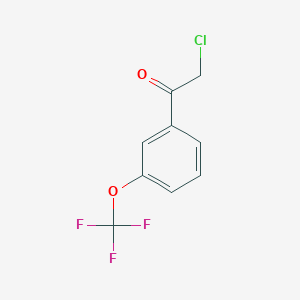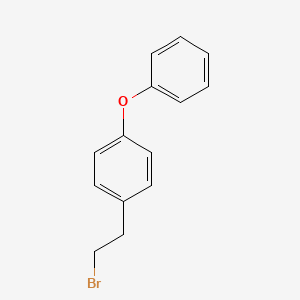
3-Cycloheptyl-3-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cycloheptyl-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H17NO It features a seven-membered cycloheptyl ring attached to a hydroxypropanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-3-hydroxypropanenitrile typically involves the reduction of 3-cycloheptyl-3-ketopropanenitrile. This reduction can be catalyzed by a carbonyl reductase enzyme, such as PhADH from Paraburkholderia hospita. The reaction conditions often include a substrate concentration of 200 g/L (1.5 M) and the use of a double mutant enzyme (H93C/A139L) to enhance enantioselectivity and specific activity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. The use of engineered enzymes allows for high substrate concentrations and efficient conversion rates, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 3-Cycloheptyl-3-ketopropanenitrile.
Reduction: 3-Cycloheptyl-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Cycloheptyl-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-3-hydroxypropanenitrile involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic reduction reactions, the compound acts as a substrate for carbonyl reductase enzymes, which facilitate the conversion of the ketone group to a hydroxy group. This process involves the transfer of electrons and protons, resulting in the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-3-hydroxypropanenitrile: Features a five-membered cyclopentyl ring instead of a seven-membered cycloheptyl ring.
3-Cyclohexyl-3-hydroxypropanenitrile: Features a six-membered cyclohexyl ring.
3-Phenyl-3-hydroxypropanenitrile: Features a phenyl ring instead of a cycloalkyl ring.
Uniqueness
3-Cycloheptyl-3-hydroxypropanenitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-cycloheptyl-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H17NO/c11-8-7-10(12)9-5-3-1-2-4-6-9/h9-10,12H,1-7H2 |
InChI Key |
IBDUUBWWINLXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)








